molecular formula C21H17NO6S B12191778 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl benzenesulfonate

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl benzenesulfonate

Cat. No.: B12191778
M. Wt: 411.4 g/mol
InChI Key: RAPYUALPZRGBTG-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl benzenesulfonate is a complex organic compound with the molecular formula C21H17NO6S This compound is characterized by its unique structure, which includes a benzoxazole ring, a methoxyphenoxy group, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl benzenesulfonate typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the methoxyphenoxy group and the benzenesulfonate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with specific molecular targets. The benzoxazole ring and methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The benzenesulfonate moiety can enhance the compound’s solubility and stability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl benzenesulfonate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H17NO6S

Molecular Weight

411.4 g/mol

IUPAC Name

[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] benzenesulfonate

InChI

InChI=1S/C21H17NO6S/c1-25-15-6-5-7-16(12-15)26-14-20-19-11-10-17(13-21(19)27-22-20)28-29(23,24)18-8-3-2-4-9-18/h2-13H,14H2,1H3

InChI Key

RAPYUALPZRGBTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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